An In-depth Technical Guide to 4-(Bromomethyl)-2,6-dichloropyridine
An In-depth Technical Guide to 4-(Bromomethyl)-2,6-dichloropyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Bromomethyl)-2,6-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical Properties
4-(Bromomethyl)-2,6-dichloropyridine is a pale yellow solid at room temperature.[1] It is recognized for its unique bromomethyl group, which imparts significant reactivity, making it a valuable building block in the synthesis of more complex, biologically active molecules.[1] The dichloropyridine structure contributes to the compound's overall stability and effectiveness in various chemical reactions.[1]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 175204-45-2 | [1][2] |
| Molecular Formula | C₆H₄BrCl₂N | [1][2] |
| Molecular Weight | 240.91 - 240.92 g/mol | [1][3][4] |
| Appearance | Pale yellow solid / Crystalline Powder | [1][3] |
| Melting Point | 42.5°C to 43.2°C | |
| Boiling Point | 299.2 ± 35.0 °C (Predicted) | [3] |
| Density | 1.770 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C, in a dark place under an inert atmosphere.[1][3][5] For long-term storage, keep in a freezer under -20°C.[3][5] |
Synthesis Protocol
A common synthetic route to 4-(Bromomethyl)-2,6-dichloropyridine involves the bromination of (2,6-dichloropyridin-4-yl)methanol.
Experimental Methodology
Starting Material: (2,6-dichloropyridin-4-yl)methanol
Reagents:
-
Triphenylphosphine
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of (2,6-dichloropyridin-4-yl)methanol in tetrahydrofuran is cooled to 0°C.
-
Triphenylphosphine and N-bromosuccinimide are added to the cooled solution.
-
The reaction mixture is stirred at 0°C for 2 hours.
-
Following the reaction, the mixture is diluted with water and extracted three times with ethyl acetate.
-
The combined organic phases are washed twice with brine and subsequently dried over anhydrous sodium sulfate.
-
The dried organic phase is filtered and concentrated to yield the crude product.
-
The crude product is then purified by column chromatography to afford 4-(bromomethyl)-2,6-dichloropyridine as a colorless liquid.[3]
Mass Spectral Analysis: MS (M + 1)+ = 241.8.[3]
Caption: Synthesis workflow for 4-(Bromomethyl)-2,6-dichloropyridine.
Reactivity and Applications
The presence of the bromomethyl group makes 4-(Bromomethyl)-2,6-dichloropyridine a reactive intermediate for nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications.
-
Pharmaceutical Research: It is utilized in the development of new pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.[1]
-
Agrochemical Development: This compound serves as a crucial intermediate in the synthesis of herbicides and insecticides.[1] Its structure allows for the precise development of agrochemicals that target specific pests while aiming to minimize environmental impact.[1]
-
Material Science: There is potential for its use in creating specialized polymers and coatings, where its unique properties can be tailored for specific functionalities.[1]
Safety and Handling
4-(Bromomethyl)-2,6-dichloropyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[6] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7]
Hazard Statements:
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Prevention: Wear protective gloves, clothing, eye, and face protection.[6][7] Wash thoroughly after handling.[6][7] Use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] Do not eat, drink or smoke when using this product.[6][7]
-
Response: In case of ingestion, get emergency medical help immediately and rinse mouth.[6][7] If on skin, wash with plenty of water and take off contaminated clothing immediately.[6][7] If inhaled, remove the person to fresh air and keep comfortable for breathing.[6][7]
-
Storage: Store locked up in a well-ventilated place with the container tightly closed.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6][7]
Spectral Data
While detailed experimental spectra are not widely published, mass spectrometry data has been reported.
Mass Spectrometry:
-
MS (M + 1)+ = 241.8[3]
Predicted collision cross-section values (Ų) are also available.[8]
Chemical Structure
Caption: Structure of 4-(Bromomethyl)-2,6-dichloropyridine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 4-(BROMOMETHYL)-2,6-DICHLOROPYRIDINE CAS#: 175204-45-2 [m.chemicalbook.com]
- 4. 175204-45-2 CAS MSDS (4-(BROMOMETHYL)-2,6-DICHLOROPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 175204-45-2|4-(Bromomethyl)-2,6-dichloropyridine|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. PubChemLite - 4-(bromomethyl)-2,6-dichloropyridine (C6H4BrCl2N) [pubchemlite.lcsb.uni.lu]




